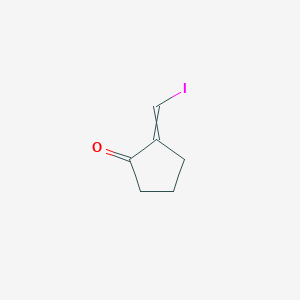
2-(Iodomethylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethylidene)cyclopentan-1-one is an organic compound with the molecular formula C6H7IO. It features a cyclopentanone ring with an iodomethylidene substituent. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with iodomethane in the presence of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the iodomethylidene group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopentanone derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted cyclopentanone derivatives.
Reduction: Cyclopentanone derivatives.
Oxidation: Complex oxidized products depending on the specific conditions.
Scientific Research Applications
2-(Iodomethylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethylidene)cyclopentan-1-one involves its reactivity with various nucleophiles and electrophiles. The iodomethylidene group is particularly reactive, allowing for a wide range of chemical transformations. The compound can interact with molecular targets through substitution, reduction, and oxidation pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the iodomethylidene group.
2-Cyclopenten-1-one: A related compound with a different substitution pattern.
2-(Bromomethylidene)cyclopentan-1-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
2-(Iodomethylidene)cyclopentan-1-one is unique due to the presence of the iodomethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
61765-48-8 |
|---|---|
Molecular Formula |
C6H7IO |
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(iodomethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C6H7IO/c7-4-5-2-1-3-6(5)8/h4H,1-3H2 |
InChI Key |
CUXAOFGEUOCFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CI)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















